molecular formula C20H20N2OS2 B2443779 3-(4-(methylthio)phenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide CAS No. 2034564-64-0

3-(4-(methylthio)phenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide

Cat. No.: B2443779
CAS No.: 2034564-64-0
M. Wt: 368.51
InChI Key: VKAIHZVWAHBEMI-UHFFFAOYSA-N
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Description

3-(4-(methylthio)phenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(methylthio)phenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the key intermediates, such as 4-(methylthio)benzaldehyde and 2-(thiophen-3-yl)pyridine. These intermediates are then subjected to a series of reactions including condensation, reduction, and amide formation to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-(methylthio)phenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of a nitro group can produce amines.

Scientific Research Applications

3-(4-(methylthio)phenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which 3-(4-(methylthio)phenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-(methylthio)phenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide
  • 3-(4-(methylthio)phenyl)-N-((2-(thiophen-4-yl)pyridin-3-yl)methyl)propanamide

Uniqueness

3-(4-(methylthio)phenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide is unique due to its specific substitution pattern and the presence of both thiophene and pyridine rings. This unique structure may confer distinct chemical and biological properties compared to similar compounds, making it a valuable target for further research and development.

Properties

IUPAC Name

3-(4-methylsulfanylphenyl)-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2OS2/c1-24-18-7-4-15(5-8-18)6-9-19(23)22-13-16-3-2-11-21-20(16)17-10-12-25-14-17/h2-5,7-8,10-12,14H,6,9,13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKAIHZVWAHBEMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CCC(=O)NCC2=C(N=CC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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